Phosphonic acid, P,P'-[1-hydroxy-3-(methylpentylamino)propylidene]bis-, sodium salt (1:1)
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
138844-81-2 |
|---|---|
Molecular Formula |
C9H23NNaO7P2 |
Molecular Weight |
342.22 g/mol |
IUPAC Name |
sodium;hydroxy-[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphinate;hydrate |
InChI |
InChI=1S/C9H23NO7P2.Na/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17;/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17); |
InChI Key |
WQVSHLXLXKMYEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O.[Na] |
Appearance |
Solid powder |
Other CAS No. |
138844-81-2 |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Synonyms |
(1-hydroxy-3-(methylpentylamino)propylidene)bisphosphonate 1-hydroxy-3-(methylpentylamino)propylidenebisphosphonate BM 21.0955 BM 210955 BM-21.0955 BM-210955 BM21.0955 BM210955 Bondronat Boniva Bonviva ibandronate ibandronate sodium Ibandronate Sodium Anhydrous ibandronic acid ibandronic acid, sodium salt, monohydrate RPR 102289A RPR-102289A RPR102289A |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Ibandronate Sodium Action
Elucidation of Ibandronate Sodium's Primary Intracellular Target
The primary molecular target of ibandronate sodium and other nitrogen-containing bisphosphonates is Farnesyl Pyrophosphate Synthase (FPPS), a critical enzyme in the mevalonate (B85504) pathway. patsnap.comnih.govfrontiersin.org
Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) in the Mevalonate Pathway
Ibandronate sodium's core mechanism involves the potent inhibition of Farnesyl Pyrophosphate Synthase (FPPS). patsnap.comresearchgate.net FPPS is a key enzyme located at a branching point in the mevalonate pathway, which is the sole route for the production of isoprenoids in animals. nih.govfrontiersin.org This pathway is essential for generating building blocks for a variety of critical cellular molecules. nih.govnih.gov The enzyme catalyzes the sequential condensation of isopentenyl pyrophosphate (IPP) with dimethylallyl pyrophosphate (DMAPP) to form geranyl pyrophosphate (GPP), and subsequently, the condensation of GPP with another IPP molecule to produce farnesyl pyrophosphate (FPP). nih.govfrontiersin.org Ibandronate sodium, once internalized by the osteoclast, binds to and inhibits FPPS, effectively blocking this crucial step in the pathway. patsnap.com
Disruption of Isoprenoid Lipid Biosynthesis and Protein Prenylation
The inhibition of FPPS by ibandronate sodium leads to a significant reduction in the cellular levels of two key isoprenoid lipids: farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.govresearchgate.net FPP is a precursor for GGPP synthesis, which is catalyzed by geranylgeranyl pyrophosphate synthase (GGPPS). frontiersin.orgresearchgate.net Both FPP and GGPP are vital lipid donors for a post-translational modification process known as protein prenylation. frontiersin.orgnih.govnih.gov
Protein prenylation involves the covalent attachment of these isoprenoid lipid groups (farnesyl or geranylgeranyl moieties) to specific cysteine residues near the C-terminus of target proteins. nih.govnih.gov This modification is essential for the proper membrane localization and function of a wide range of proteins, particularly small GTPases. frontiersin.orgnih.gov By depleting the cellular pools of FPP and GGPP, ibandronate sodium effectively disrupts the prenylation of these essential proteins. nih.govresearchgate.net
Impact on Small GTPase Signaling Proteins (e.g., Ras, Rho, Rac families)
The disruption of protein prenylation has profound consequences for small GTP-binding proteins, or GTPases, such as those belonging to the Ras, Rho, and Rac families. patsnap.comnih.gov These proteins act as molecular switches in a multitude of cellular signaling pathways that control cell growth, differentiation, survival, and cytoskeletal organization. patsnap.comnih.govnih.gov
For their proper function, small GTPases require prenylation to anchor them to cellular membranes, which facilitates their interaction with downstream effector molecules. nih.govnih.gov The inhibition of FPPS by ibandronate sodium prevents this necessary lipid modification. patsnap.comresearchgate.net As a result, unprenylated GTPases cannot localize to their correct cellular compartments, leading to the inactivation of their respective signaling cascades. patsnap.comnih.gov This disruption of Ras, Rho, and Rac signaling is a critical downstream effect of FPPS inhibition and is central to the subsequent effects on osteoclast function and survival. nih.govresearchgate.net
| Mechanism Stage | Key Molecule/Process | Effect of Ibandronate Sodium |
| Primary Target | Farnesyl Pyrophosphate Synthase (FPPS) | Potent inhibition. patsnap.comnih.gov |
| Pathway | Mevalonate Pathway | Blocked at the FPPS step. patsnap.comfrontiersin.org |
| Biosynthesis | Isoprenoid Lipids (FPP, GGPP) | Cellular synthesis is significantly reduced. nih.govresearchgate.net |
| Post-Translational Modification | Protein Prenylation | Impaired due to lack of FPP and GGPP. nih.govnih.gov |
| Signaling Proteins | Small GTPases (Ras, Rho, Rac) | Function is disrupted due to lack of membrane anchoring. patsnap.comresearchgate.net |
Osteoclast-Specific Effects of Ibandronate Sodium
Ibandronate sodium is selectively taken up by osteoclasts during the process of bone resorption. patsnap.com It binds to hydroxyapatite (B223615) in the bone mineral, and when osteoclasts acidify the bone surface to break it down, the drug is released and internalized by these cells. patsnap.comnih.gov This targeted delivery leads to high intracellular concentrations and pronounced osteoclast-specific effects.
Induction of Osteoclast Apoptosis and Programmed Cell Death Pathways
A primary consequence of disrupting small GTPase signaling in osteoclasts is the induction of apoptosis, or programmed cell death. patsnap.comfrontiersin.org The survival of osteoclasts is highly dependent on the proper functioning of these signaling pathways. nih.gov By inhibiting the prenylation of proteins essential for osteoclast survival, ibandronate sodium triggers apoptotic cascades. patsnap.comnih.gov Research shows that bisphosphonates induce the activation of caspases, which are key proteases in the execution phase of apoptosis. nih.govjci.org This leads to characteristic morphological changes of apoptosis, such as the loss of cytoskeletal integrity and shrunken nuclei, ultimately reducing the number of active osteoclasts on the bone surface. patsnap.comnih.gov
| Apoptotic Event | Description | Reference |
| Trigger | Disruption of GTPase signaling (due to inhibited prenylation) | patsnap.comnih.gov |
| Key Pathway | Caspase activation | nih.govjci.org |
| Outcome | Programmed cell death of osteoclasts | patsnap.comfrontiersin.org |
| Result | Reduction in the number of bone-resorbing cells | patsnap.comnih.gov |
Modulation of Osteoclast Cytoskeletal Organization and Podosome Formation
In addition to inducing apoptosis, ibandronate sodium profoundly disrupts the complex cytoskeletal organization essential for osteoclast function. patsnap.com The Rho family of GTPases, in particular, are critical regulators of the actin cytoskeleton. nih.gov Their inactivation through the inhibition of prenylation impairs the osteoclast's ability to form and maintain its characteristic structures required for bone resorption. patsnap.com
This includes the disruption of podosomes, which are actin-rich adhesive structures. nih.gov Podosomes are fundamental units that organize into a "sealing zone," a ring-like structure that anchors the osteoclast to the bone surface. nih.govelifesciences.org This seal is necessary to create a contained, acidic microenvironment for bone degradation. nih.govelifesciences.org Ibandronate sodium's interference with GTPase signaling leads to the disorganization of the actin cytoskeleton, preventing the proper formation and dynamic organization of podosomes and the sealing zone. patsnap.com This directly impairs the cell's ability to resorb bone. researchgate.net
Inhibition of Osteoclast-Mediated Bone Resorption Processes
Ibandronate sodium's principal mechanism of action is the potent inhibition of bone resorption carried out by osteoclasts. patsnap.compatsnap.com This process involves several key cellular events, from the drug's initial binding to bone mineral to the ultimate incapacitation and elimination of osteoclasts.
The action of ibandronate is founded on its strong affinity for hydroxyapatite, the mineral component of bone. patsnap.comdrugbank.com It preferentially binds to sites of active bone resorption. During the process of resorption, osteoclasts create an acidic microenvironment to dissolve the bone mineral, which in turn releases the localized ibandronate. patsnap.com The drug is then internalized by the osteoclasts through endocytosis. drugbank.com
Once inside the osteoclast, ibandronate sodium targets a critical enzyme in the mevalonate pathway: farnesyl pyrophosphate synthase (FPPS) . patsnap.comnih.govyoutube.com The inhibition of FPPS is a hallmark of nitrogen-containing bisphosphonates. nih.gov This enzyme is essential for the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are isoprenoid lipids. drugbank.comnih.gov These lipids are crucial for a post-translational modification process called prenylation.
Prenylation attaches FPP or GGPP to small GTP-binding proteins, such as those in the Ras, Rho, and Rac families. patsnap.comnih.gov These proteins are vital for the normal functioning, cytoskeletal arrangement, and survival of osteoclasts. By inhibiting FPPS, ibandronate disrupts the prenylation and subsequent function of these key signaling proteins, leading to several detrimental effects on the osteoclast:
Disruption of the Ruffled Border : The proper function of small GTPases is essential for the formation and maintenance of the osteoclast's ruffled border, a specialized, convoluted cell membrane structure required for bone resorption. patsnap.com Inhibition of prenylation leads to the loss of this structure, rendering the osteoclast unable to break down bone tissue effectively. drugbank.comnih.gov
This multi-faceted attack on osteoclast function and survival results in a significant and sustained reduction in bone resorption, which is the foundation of its therapeutic efficacy in metabolic bone diseases. patsnap.com
Influence on Other Cellular Processes and Cell Lines in Bone-Related Contexts
Beyond its primary effects on osteoclasts, research has demonstrated that ibandronate sodium can directly influence other cell types, particularly cancer cells that commonly metastasize to bone.
Effects on Osteosarcoma Cell Lines
Nitrogen-containing bisphosphonates have been investigated for their direct anti-tumor effects on osteosarcoma, a primary bone cancer. While much of the research has focused on zoledronic acid, the findings are relevant to the class of drugs. Studies on the human osteosarcoma cell line MG-63 showed that treatment with a nitrogen-containing bisphosphonate (zoledronic acid) resulted in a dose- and time-dependent decrease in cell viability and induced apoptosis. nih.govnih.gov This was associated with cell cycle arrest in the G1 phase. nih.gov Similarly, research on other osteosarcoma cell lines, SaOS-2 and U2OS , demonstrated that another bisphosphonate, risedronate, could reduce cell invasion by suppressing the activity and expression of matrix metalloproteinases (MMP-2 and MMP-9) at concentrations that were not cytotoxic. nih.gov Zoledronic acid has also been shown to inhibit the motility, migration, and invasion of U2OS cells by blocking geranylgeranylation. researchgate.netoncotarget.com These findings suggest that bisphosphonates can exert direct anti-tumor activity on osteosarcoma cells, independent of their effects on osteoclasts.
Investigation of Endothelial Cell Responses in a Bone Context
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. The bone microenvironment is highly vascularized, and tumor-associated angiogenesis is a key factor in the progression of bone metastases. Ibandronate has demonstrated significant anti-angiogenic properties in various in vitro studies.
Research using Human Umbilical Vein Endothelial Cells (HUVEC) , a standard model for studying angiogenesis, has shown that ibandronate can:
Reduce Cell Proliferation and Growth : Low, physiologically relevant concentrations of ibandronate (1.25–2 µM) have been found to significantly inhibit the growth of endothelial cells. nih.govnih.gov
Induce Apoptosis : Treatment with ibandronate leads to increased apoptosis in endothelial cells. nih.govnih.govaacrjournals.org
Inhibit Capillary-Like Tube Formation : A key step in angiogenesis is the organization of endothelial cells into three-dimensional capillary-like structures. Ibandronate has been shown to significantly reduce this process in vitro. nih.govnih.govaacrjournals.org
Research on Prostate Cancer Cell Lines in Bone Metastasis Models
Prostate cancer has a high propensity for metastasizing to bone, where it causes significant morbidity. nih.gov Research has explored the direct effects of ibandronate on prostate cancer cells, suggesting a mechanism of action that complements its inhibition of bone resorption.
Studies have shown that ibandronate inhibits the growth of both androgen-sensitive (LNCaP ) and androgen-insensitive (PC-3 ) prostate cancer cell lines in a dose-dependent manner. nih.gov This growth inhibition is attributed to the same mechanism seen in osteoclasts: the inhibition of FPPS in the mevalonate pathway. This was confirmed by experiments where the growth-inhibitory effects of ibandronate were completely counteracted by the addition of farnesol (B120207) (FOH) or farnesyl-pyrophosphate (FPP), which are downstream products of the pathway. nih.gov
Preclinical Investigations of Ibandronate Sodium in Skeletal Models
Animal Models of Bone Turnover and Remodeling
Ovariectomized (OVX) Rodent Models of Estrogen Deficiency and Bone Loss
The ovariectomized (OVX) rat is a widely accepted and utilized model for postmenopausal osteoporosis, mimicking the bone loss that occurs due to estrogen deficiency. researchgate.net In this model, the removal of the ovaries induces an increase in bone turnover, leading to a net loss of bone mass and a deterioration of the bone's microarchitecture.
Studies have demonstrated that treatment with ibandronate sodium can effectively prevent these changes. In aged OVX rats, ibandronate administration has been shown to dose-dependently inhibit the loss of bone mass. researchgate.net Research indicates that ibandronate treatment helps in the preservation of bone microarchitecture by preventing the reduction in bone volume fraction (BV/TV) and trabecular number (Tb.N), while also counteracting the increase in trabecular separation (Tb.Sp). researchgate.net Furthermore, ibandronate has been observed to mitigate the reduction in trabecular bone mineral density that is a characteristic outcome of ovariectomy in rats. nih.gov The compound's efficacy in these models highlights its potent antiresorptive properties.
Table 1: Effects of Ibandronate Sodium in Ovariectomized (OVX) Rodent Models
| Parameter | Animal Model | Ibandronate Sodium Effect | Reference |
|---|---|---|---|
| Trabecular Bone Mineral Density | Aged OVX Rats | Mitigated reduction | nih.gov |
| Bone Volume Fraction (BV/TV) | OVX Rats | Prevention of reduction | researchgate.net |
| Trabecular Number (Tb.N) | Aged OVX Rats | Prevention of reduction | researchgate.netnih.gov |
| Trabecular Separation (Tb.Sp) | OVX Rats | Prevention of increase | researchgate.net |
| Total Porosity | Aged OVX Rats | Similar to sham-operated controls | nih.gov |
Glucocorticoid-Induced Bone Loss Models
Glucocorticoid-induced osteoporosis is a significant clinical concern, and animal models have been developed to study its pathophysiology and evaluate potential treatments. nih.gov Ibandronate sodium has been investigated in such models, demonstrating its potential to counteract the detrimental effects of glucocorticoids on bone.
In a study using Göttingen minipigs, long-term glucocorticoid treatment led to a significant loss of bone mineral density (BMD). daneshyari.com Subsequent treatment with ibandronate not only halted this bone loss but reversed it, leading to a significant recovery of BMD. daneshyari.com Similarly, in a rabbit model of glucocorticoid-induced osteoporosis, ibandronate treatment led to significant improvements in biomechanical strength and trabecular bone structure. researchgate.net These findings from non-rodent models provide strong evidence for the efficacy of ibandronate in mitigating glucocorticoid-induced bone loss. While rodent models of glucocorticoid-induced osteoporosis are common for studying other bisphosphonates, specific data for ibandronate in these models is less frequently detailed in the reviewed literature. ekb.eg
Table 2: Effects of Ibandronate Sodium in Glucocorticoid-Induced Bone Loss Models
| Animal Model | Glucocorticoid Used | Key Findings with Ibandronate Sodium | Reference |
|---|---|---|---|
| Göttingen Minipigs | Prednisolone | Reversed a 10.5% loss in lumbar spine BMD, resulting in a 14.8% increase. | daneshyari.com |
| New Zealand White Rabbits | Dexamethasone | Increased maximum load of lumbar spine and femur; improved trabecular bone volume and connectivity. | researchgate.net |
Intact Growing Rat Models for Bone Volume and Density Studies
Studies in intact, growing rats are valuable for assessing the effects of a compound on normal bone growth and development. In this context, ibandronate sodium has been shown to influence bone volume and density. Research in young, intact male Sprague-Dawley rats demonstrated that ibandronate administration affects endochondral bone formation. nih.gov
The studies in intact growing rats indicated that ibandronate has a prolonged inhibitory effect on bone resorption, leading to an increase in cancellous bone volume and density. fda.gov Furthermore, investigations have shown that even at high doses, ibandronate does not negatively impact mineralization. fda.gov One study in young male rats reported that ibandronate reduced the rate of tibial growth and mineral apposition in animals with normal renal function. nih.gov
Androgen-Deficient Male Rat Models
Androgen deficiency in males is known to cause bone loss, and the orchidectomized (ORX) rat is the standard preclinical model to study this condition. nih.govcapes.gov.br Orchidectomy leads to increased bone turnover and subsequent loss of cancellous bone. nih.govdeepdyve.com While the ORX rat model is well-established for studying the effects of androgen deficiency and replacement on bone, specific preclinical studies focusing on the effects of ibandronate sodium in this particular model are not extensively detailed in the currently reviewed scientific literature. General findings in this model show that androgen replacement can prevent the cancellous osteopenia that develops following orchidectomy. nih.govdeepdyve.com
Assessment of Bone Macro- and Microarchitecture
Bone Mineral Density (BMD) Outcomes in Preclinical Models
A primary endpoint in the preclinical evaluation of anti-osteoporotic agents is the assessment of bone mineral density (BMD). Across various animal models, ibandronate sodium has consistently demonstrated positive effects on BMD.
In OVX rat models, ibandronate treatment leads to a dose-dependent increase in BMD in the vertebrae and long bones when compared to untreated OVX controls. researchgate.net Studies have utilized techniques such as peripheral quantitative computed tomography (pQCT) and dual-energy X-ray absorptiometry (DXA) to quantify these changes. researchgate.net Notably, a significant positive correlation has been established between vertebral BMD and the mechanical strength of the bone. researchgate.net In aged OVX rats, ibandronate was effective in mitigating the loss of trabecular BMD. nih.gov
In the glucocorticoid-induced bone loss model in minipigs, ibandronate treatment resulted in a more than complete recovery of the GC-associated losses in lumbar spine BMD. daneshyari.com After a period of glucocorticoid-induced bone loss, a subsequent treatment phase with ibandronate led to a 14.8% increase in BMD. daneshyari.com
Furthermore, in intact growing rats, long-term administration of ibandronate has been shown to increase bone mass. researchgate.net These consistent findings across different preclinical models underscore the robust effect of ibandronate sodium in preserving or increasing bone mineral density.
Trabecular Bone Score (TBS) and Microarchitectural Parameters in Animal Studies
Ibandronate sodium has been shown in preclinical studies to positively impact trabecular bone microarchitecture in various animal models of osteoporosis. nih.govresearchgate.net In ovariectomized (OVX) rats, a common model for postmenopausal osteoporosis, treatment with ibandronate has been demonstrated to preserve or even improve the structural integrity of trabecular bone. nih.govresearchgate.net
Studies utilizing micro-computed tomography (µCT) have provided detailed insights into these architectural changes. For instance, in a study involving aged ovariectomized rats, ibandronate treatment led to a significant increase in bone volume fraction (BV/TV) compared to untreated OVX animals. nih.gov Furthermore, ibandronate helped to maintain the trabecular number (Tb.N) and reduce the trabecular separation (Tb.Sp), preventing the characteristic deterioration of the trabecular network seen in estrogen-deficient states. nih.gov
Another investigation in a rat model of tumor-induced osteolysis demonstrated that preventative treatment with ibandronate resulted in significantly higher bone volume to total volume ratio (BV/TV) and increased trabecular thickness (Tb.Th) compared to the untreated tumor-bearing group. ors.org Specifically, BV/TV was 133% higher in the preventative and interventional treatment group and 106% higher in the interventional-only group compared to the tumor control group. ors.org Trabecular thickness also saw a significant increase of 211% and 95% in the respective treatment groups. ors.org
The table below summarizes key findings on the effects of ibandronate on trabecular bone microarchitecture from various animal studies.
| Animal Model | Key Findings | Reference |
| Ovariectomized (OVX) Rats | Increased bone volume fraction (BV/TV), maintained trabecular number (Tb.N), and reduced trabecular separation (Tb.Sp). | nih.gov |
| Tumor-Induced Osteolysis Rats | Significantly higher bone volume to total volume ratio (BV/TV) and increased trabecular thickness (Tb.Th) with preventative and interventional treatment. | ors.org |
It is important to note that while ibandronate treatment has been shown to halt the progression of the osteoporotic phenotype by increasing BV/TV in ovariectomized animals, it did not necessarily enhance bone-to-implant contact in studies of osseointegration. nih.gov
Histomorphometric Analyses of Bone Tissue
Histomorphometric analyses of bone tissue from animal models have provided further evidence of the effects of ibandronate sodium on bone remodeling and structure at the cellular level. These studies confirm that bone formed during ibandronate treatment is of normal quality. researchgate.net
In a study on ovariectomized rats undergoing spinal arthrodesis, histomorphometric analysis revealed that early administration of ibandronate positively influenced both endochondral and intramembranous ossification. nih.govlondonspine.com Furthermore, in the ovariectomized groups, ibandronate treatment increased bone turnover to levels comparable to the non-ovariectomized group, suggesting a restoration of more normal bone remodeling dynamics. nih.gov
Research in young rats with both normal and reduced renal function showed that ibandronate treatment led to a reduced height of the proliferative zone of the epiphyseal growth plate. nih.gov Additionally, mineral apposition rates were significantly reduced in ibandronate-treated, sham-operated rats and showed a tendency to be reduced in rats with chronic renal failure. nih.gov
The table below presents a summary of key histomorphometric findings from preclinical studies of ibandronate.
| Animal Model | Key Histomorphometric Findings | Reference |
| Ovariectomized Rat Spinal Arthrodesis | Positively affected endochondral and intramembranous ossification; increased bone turnover to levels similar to the non-OVX group. | nih.govlondonspine.com |
| Young Rats (Normal and Reduced Renal Function) | Reduced height of the proliferative zone of the epiphyseal growth plate; significantly reduced mineral apposition rates in sham-operated rats. | nih.gov |
These histomorphometric data provide a microscopic view of how ibandronate influences bone cell activity and the formation of new bone tissue, complementing the broader architectural changes observed with imaging techniques.
Evaluation of Bone Biomechanical Properties
Bone Strength and Stiffness Assessments in Animal Models
Preclinical studies have consistently demonstrated that ibandronate sodium treatment leads to improvements in the biomechanical properties of bone in various animal models, indicating enhanced bone strength and resistance to fracture. nih.govresearchgate.net
In a study using skeletally mature aged rats, daily administration of ibandronate for nine weeks resulted in a significantly greater mean stress at failure of the tibial diaphysis compared to a control group (219.2 MPa vs. 169.46 MPa). nih.gov This represents a 20% increase in the stress at failure. nih.gov However, it is noteworthy that this increase in stress at failure was not accompanied by a corresponding increase in cortical bone toughness or work to failure. nih.gov
The positive effects of ibandronate on bone strength have been observed across different animal species and models of osteoporosis. nih.gov For example, in rats, dogs, and monkeys with estrogen depletion, as well as in minipigs with glucocorticoid-induced bone loss, ibandronate has been shown to increase bone mineral density and, consequently, bone strength. nih.gov
The table below summarizes key findings on the effects of ibandronate on bone biomechanical properties from animal studies.
| Animal Model | Key Biomechanical Findings | Reference |
| Skeletally Mature Aged Rats | 20% increase in stress at failure of the tibial diaphysis; no significant change in cortical bone toughness or work to failure. | nih.gov |
| Estrogen-Depleted Rats, Dogs, and Monkeys; Glucocorticoid-Induced Osteoporotic Minipigs | Increased bone mineral density and bone strength. | nih.gov |
These findings support the role of ibandronate in improving the mechanical integrity of bone, a key factor in reducing fracture risk.
Studies on Bone Healing and Repair Mechanisms
Effects on Fracture Repair Models in Animals
Preclinical investigations into the effects of ibandronate sodium on fracture healing have shown that the compound does not adversely affect the bone's natural capacity for repair. nih.govresearchgate.net In fact, studies suggest that ibandronate can be beneficial in the context of fracture healing.
In a study involving rats with tibial fractures, ibandronate therapy was shown to increase the stress at failure of the uninjured contralateral cortical bone. nih.gov This finding is relevant as it suggests that even during the healing process of one bone, ibandronate can positively influence the strength of other bones. nih.gov
Research in beagle dogs, where bone defects were created to simulate fracture repair, demonstrated that both continuous and intermittent ibandronate treatment did not impair the healing process. researchgate.net Histomorphometric assessment of the drill holes showed the formation of new bone area within the defects in animals treated with ibandronate. researchgate.net
The table below presents a summary of key findings on the effects of ibandronate on fracture repair from animal models.
| Animal Model | Key Findings on Fracture Repair | Reference |
| Rats with Tibial Fractures | Increased stress at failure of the contralateral uninjured cortical bone. | nih.gov |
| Beagle Dogs with Tibial Drill Holes | Did not impair the healing process; new bone formation observed in defects. | researchgate.net |
These studies indicate that ibandronate, while primarily an antiresorptive agent, does not hinder the complex biological processes involved in fracture repair.
Influence on Bone Graft Remodeling and Spinal Arthrodesis in Animal Models
The influence of ibandronate sodium on bone graft remodeling and spinal fusion has been a subject of interest, with studies suggesting that the timing of administration may play a crucial role.
In an ovariectomized rat model of spinal arthrodesis, early administration of ibandronate was found to be beneficial. nih.govlondonspine.com It increased femur bone mineral density and did not impede bone fusion. nih.gov Radiological analysis at 8 weeks post-surgery showed that the groups receiving early ibandronate had an increased bone volume in the grafted area. nih.gov Histomorphometric analysis further supported these findings, showing that ibandronate positively affected both endochondral and intramembranous ossification. nih.govlondonspine.com
Conversely, some studies on other bisphosphonates, such as alendronate sodium, have suggested a potential for delayed or inhibited bone fusion in animal models. nih.govresearchgate.netelsevierpure.com In a rabbit model, alendronate appeared to inhibit or delay bone fusion, which was attributed to the uncoupling of osteoclastic and osteoblastic activity essential for bone healing. nih.govelsevierpure.com
The table below summarizes key findings on the influence of ibandronate on bone graft remodeling and spinal arthrodesis.
| Animal Model | Key Findings on Bone Graft and Spinal Fusion | Reference |
| Ovariectomized Rat Spinal Arthrodesis | Early administration increased bone volume in the grafted site and did not hinder bone fusion; positively affected endochondral and intramembranous ossification. | nih.govlondonspine.com |
These findings highlight the complex interaction between bisphosphonates and the processes of bone grafting and spinal fusion, with ibandronate showing promise when administered early in a preclinical setting.
Advanced Methodologies for Ibandronate Sodium Research
In Vitro Cell Culture and Molecular Assays
In vitro studies are fundamental to understanding the direct effects of ibandronate sodium at the cellular and molecular level. These assays allow for controlled investigation of its impact on bone cells and related biochemical pathways.
These assays are critical for directly measuring the primary pharmacological effect of ibandronate sodium—the inhibition of bone-resorbing osteoclasts.
Osteoclastogenesis Assays: The formation of osteoclasts (osteoclastogenesis) can be modeled in vitro by culturing bone marrow mononuclear cells with specific factors. Research has shown that ibandronate sodium suppresses the formation of multinucleated osteoclasts in a dose-dependent manner, with a concentration of 10⁻⁵ mol/L demonstrating a pronounced effect in mouse cell cultures. bvsalud.org
Bone Resorption Assays: To quantify the functional activity of osteoclasts, they are cultured on bone slices or synthetic calcium phosphate (B84403) substrates. The extent of resorption is measured by analyzing the area of resorption pits. Studies using this method have demonstrated that osteoclasts cultured with ibandronate-hydroxyapatite complexes create significantly smaller resorption pits compared to controls, confirming that bound ibandronate maintains its inhibitory action. nih.gov This reduced activity is also reflected by lower concentrations of resorption markers like C-terminal telopeptide of type I collagen (CTx). nih.gov In such assays, ibandronate has been shown to significantly suppress bone resorption. bvsalud.org
| Assay Type | Methodology | Key Finding with Ibandronate | Reference |
|---|---|---|---|
| Osteoclastogenesis Assay | Mouse bone marrow mononuclear cells are cultured to form osteoclasts. The number of multinucleated cells is counted after treatment. | Suppresses osteoclast formation in a dose-dependent manner. | bvsalud.org |
| Bone Slice Resorption Assay | Osteoclasts are cultured on bone slices. The area of resorption pits is measured to determine resorptive activity. | Significantly smaller resorption pit areas are formed by osteoclasts exposed to ibandronate-hydroxyapatite. | nih.gov |
Ibandronate's mechanism involves inducing programmed cell death (apoptosis) in osteoclasts. patsnap.com Several methods are used to detect and quantify this effect.
Caspase Activity Assays: Caspases are a family of proteases that are essential for executing apoptosis. illinois.edunih.gov Their activity can be measured using fluorometric or colorimetric assays that detect the cleavage of a specific substrate. nih.gov Research on ibandronate has demonstrated an upregulation of caspase activity in neoplastic cells, providing evidence for its apoptosis-inducing effects. nih.govnih.gov
Annexin V Staining: In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. nih.gov Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). illinois.edunih.gov Flow cytometry or fluorescence microscopy can then be used to identify apoptotic cells that are stained with Annexin V. illinois.edu This method is often paired with a viability dye like propidium (B1200493) iodide (PI) to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic or necrotic cells (Annexin V and PI positive). nih.govnih.govbiocompare.com
To understand the genetic mechanisms underlying ibandronate-induced apoptosis, researchers analyze the expression of relevant genes.
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR): This technique is used to measure the amount of a specific mRNA transcript, providing insight into gene activity. Studies have utilized RT-qPCR to investigate the effect of ibandronate on pro-apoptotic genes. For instance, research has shown that ibandronate significantly induces the expression of the pro-apoptotic gene FAS in human osteosarcoma (U-2 OS) and mouse breast cancer (CCL-51) cells. nih.gov This effect was dose-dependent, reaching significance at concentrations of 100 μM in U-2 OS cells and 50 μM in CCL-51 cells. nih.gov Notably, the same study found that ibandronate did not significantly regulate FAS expression in non-neoplastic osteoblastic cells (MC3T3-E1), suggesting a degree of selectivity in its pro-apoptotic signaling. nih.govnih.gov
The inhibition of FPPS by ibandronate leads to a deficit in geranylgeranyl pyrophosphate and farnesyl pyrophosphate, which are essential lipids for the prenylation of small GTPases. nih.gov Assays that detect this inhibition are key to confirming ibandronate's molecular mechanism.
In Vitro Prenylation (IVP) Assays: A highly sensitive method involves using cell lysates containing unprenylated proteins that have accumulated due to FPPS inhibition. nih.gov Recombinant enzymes like Rab geranylgeranyl transferase (Rab GGTase) and a biotinylated lipid substrate (e.g., biotin-geranyl pyrophosphate) are added to the lysate. nih.gov Only the unprenylated proteins become labeled with biotin, which can then be detected on protein blots using streptavidin. This technique allows for the detection of inhibited prenylation even at low, nanomolar concentrations of a bisphosphonate. nih.gov This approach confirms that ibandronate's inhibition of FPPS leads to the accumulation of unprenylated Rab, Rho, and Ras family proteins, disrupting their function. patsnap.com
Directly measuring the inhibitory potency of ibandronate on its target enzyme, FPPS, is a cornerstone of its pharmacological characterization.
IC50 Determination: The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. edx.orgnih.gov For FPPS, this is determined by measuring the enzyme's activity across a range of ibandronate concentrations. edx.org The concentration of ibandronate that reduces the enzyme's activity by 50% is the IC50 value. edx.org Nitrogen-containing bisphosphonates are potent inhibitors of FPPS, and their relative potency in inhibiting bone resorption correlates with their ability to inhibit this enzyme. researchgate.net Such assays confirm that ibandronate is a selective and powerful inhibitor of FPPS. medchemexpress.com
Preclinical Imaging and Histological Techniques
Animal models are indispensable for studying the effects of ibandronate sodium in vivo. Preclinical imaging and subsequent histological analysis provide crucial data on bone volume, structure, and cellular activity.
Preclinical Imaging: Techniques like micro-computed tomography (micro-CT) are used to non-invasively generate high-resolution 3D images of bone architecture in animal models. nih.gov Studies in ovariectomized rats, a model for postmenopausal osteoporosis, have used micro-CT to demonstrate that ibandronate treatment increases trabecular bone volume (BV/TV) and trabecular number while mitigating the loss of trabecular bone mineral density. nih.gov Furthermore, ibandronate can be radiolabeled (e.g., with Rhenium-188) to create a theranostic agent, allowing for imaging of its biodistribution and uptake in bone via techniques like SPECT/CT, which is particularly useful in models of bone metastasis. nih.gov
Histological Techniques: Following in vivo studies, bone tissue is often harvested for histological analysis. This involves sectioning the bone and using specific stains (e.g., hematoxylin (B73222) and eosin) to visualize and quantify cellular and structural features under a microscope. researchgate.net Histological examination of the tibial metaphyses in growing rats treated with ibandronate showed inhibited bone resorption and increased bone volume. nih.gov In other studies, histological data from ovariectomized rats treated with ibandronate revealed a significant increase in the number of bone-forming osteoblasts and a decrease in bone-resorbing osteoclasts compared to untreated controls. researchgate.net These analyses also allow for the measurement of structural parameters like trabecular area and cortical thickness, which were shown to be significantly increased in the ibandronate-treated groups. researchgate.net
| Technique | Animal Model | Key Parameters Measured | Finding with Ibandronate | Reference |
|---|---|---|---|---|
| Micro-Computed Tomography (micro-CT) | Ovariectomized rats | Trabecular bone volume (BV/TV), trabecular number, bone mineral density. | Increased BV/TV and trabecular number; mitigated loss of trabecular bone mineral density. | nih.gov |
| Histology (Bone Staining) | Ovariectomized rats | Number of osteoblasts and osteoclasts, trabecular area, cortical thickness. | Increased osteoblast number, decreased osteoclast number, increased trabecular area and cortical thickness. | researchgate.net |
| SPECT/CT Imaging | Mice with bone metastasis | Biodistribution and bone uptake of radiolabeled ibandronate. | [188Re]Re-Ibandronate shows high bone uptake and rapid blood clearance. | nih.gov |
Micro-Computed Tomography (μCT) for Bone Microarchitecture
Micro-computed tomography (μCT) is a high-resolution, three-dimensional imaging technique that allows for the quantitative assessment of trabecular and cortical bone structure. nih.gov In research on ibandronate sodium, μCT is instrumental in moving beyond simple bone mass measurements to characterize the quality and integrity of the bone's internal framework. nih.gov
In preclinical studies using animal models, such as rats with steroid-induced osteonecrosis, μCT has been used to evaluate changes in key architectural parameters. nih.gov For instance, research has demonstrated that prophylactic treatment with ibandronate can lead to a significant preservation of trabecular thickness compared to untreated groups. nih.gov This technique enables the quantification of parameters including bone volume fraction (BV/TV), trabecular number, trabecular separation, and porosity, providing a detailed picture of the therapeutic effect on bone structure. nih.gov
Clinical research has also utilized μCT on patient bone biopsies to confirm these benefits. In the iBandronate Osteoporosis vertebral fracture trial in North America and Europe (BONE) study, μCT analysis of iliac crest biopsies showed that ibandronate treatment preserved trabecular microarchitecture. nih.gov Patients receiving ibandronate had a more plate-like and less rod-like trabecular structure, as indicated by a lower structural model index (SMI), and higher connectivity density compared to those on placebo. nih.gov These findings suggest that ibandronate helps maintain bone strength by preserving the quality of the trabecular network. nih.gov
Table 1: Selected μCT Findings in Ibandronate Sodium Research
| Study Type | Model | Key Parameter | Ibandronate Group Finding | Placebo/Control Group Finding | Reference |
| Clinical Trial (BONE Study) | Postmenopausal Women | Structural Model Index (SMI) | 1.001 (Median) | 1.365 (Median) | nih.gov |
| Clinical Trial (BONE Study) | Postmenopausal Women | Connectivity Density (/mm³) | 3.904 (Median) | 3.112 (Median) | nih.gov |
| Preclinical Study | Rats with Steroid-Induced ONFH | Trabecular Thickness (mm) | Significantly higher | Lower than treated group | nih.gov |
| Clinical Trial | Women with Osteopenia | Tibial Cortical vBMD | Significantly greater | Lower than treated group | nih.gov |
| Clinical Trial | Women with Osteopenia | Tibial Cortical Thickness | Better preservation | Lower than treated group | nih.gov |
This table is for illustrative purposes and synthesizes data from multiple sources. ONFH: Osteonecrosis of the Femoral Head; vBMD: volumetric Bone Mineral Density.
Dual-Energy X-ray Absorptiometry (DXA) in Animal Models
Dual-energy X-ray absorptiometry (DXA) is a widely used technology in preclinical animal studies to measure areal bone mineral density (aBMD). scienceopen.com It is a foundational tool for assessing the efficacy of ibandronate in preventing bone loss in various animal models of osteoporosis. nih.govresearchgate.net DXA offers a rapid, cost-effective, and noninvasive method for longitudinally tracking changes in the bone mineral content (BMC) and aBMD of specific skeletal sites, such as the femur and lumbar spine. scienceopen.com
In preclinical evaluations, various animal models, including estrogen-depleted rats and non-human primates, are used to mimic postmenopausal osteoporosis. researchgate.net In these models, DXA scans are employed to demonstrate that ibandronate treatment effectively increases or maintains BMD compared to untreated control groups. researchgate.net Research has established significant positive correlations between BMD as measured by DXA and the mechanical strength of vertebral bodies in rats undergoing long-term ibandronate treatment. researchgate.net This validates DXA as a reliable surrogate marker for the beneficial effects of ibandronate on bone strength. researchgate.net While DXA is a two-dimensional technique and can be influenced by bone size, its utility in preclinical research is well-established for monitoring treatment response. scienceopen.comnih.gov
Immunohistochemistry and Histopathology of Bone Samples
Histopathological and immunohistochemical analyses of bone tissue provide direct microscopic evidence of the cellular and structural effects of ibandronate. These methodologies are crucial for confirming that the bone formed during treatment is of normal quality and that cellular activities are appropriately modulated. nih.govnih.gov
Immunohistochemistry uses specific antibodies to detect the presence and location of proteins within tissue sections, offering insights into cellular processes. In ibandronate research, this technique can be used to visualize the activity of bone cells. Studies have shown that ibandronate treatment inhibits osteoclastic (bone-resorbing) activity while increasing osteoblastic (bone-forming) activity, providing a cellular-level explanation for its therapeutic effects. nih.gov
Biomarker Analysis in Preclinical Studies
The study of biochemical markers of bone turnover is essential in preclinical research to quantify the dynamic processes of bone resorption and formation. These markers, measured in serum or urine, provide a systemic assessment of skeletal metabolism and the response to therapies like ibandronate. avalonhcs.comnih.gov
Biochemical Markers of Bone Resorption (e.g., TRAP-5b, CTX, Deoxypyridinoline, N-telopeptides of type I collagen)
Bone resorption markers are fragments of degraded bone matrix or enzymes released by osteoclasts during bone breakdown. avalonhcs.com The analysis of these markers is fundamental to demonstrating the primary antiresorptive mechanism of ibandronate.
C- and N-telopeptides of type I collagen (CTX and NTX) : These are peptide fragments from the C- and N-termini of type I collagen, the main protein in the bone matrix. ectsoc.org Their levels in the blood and urine are markedly increased in states of high bone turnover. ectsoc.org Serum β-isomerized CTX (β-CTX-I) is considered a reference marker for bone resorption. fragilityfracturenetwork.org
Tartrate-Resistant Acid Phosphatase 5b (TRAP-5b) : This enzyme is specifically secreted by active osteoclasts. researchgate.net Serum TRAP-5b is therefore considered a direct marker of osteoclast number and bone resorption activity. fragilityfracturenetwork.orgresearchgate.net Its levels are shown to decrease significantly during antiresorptive treatments. researchgate.net
Deoxypyridinoline (DPD) : This is a collagen cross-linking molecule that is released into the circulation when bone is broken down. avalonhcs.com
In preclinical studies, ibandronate administration leads to a significant and rapid reduction in the levels of these resorption markers, confirming its potent inhibitory effect on osteoclast activity.
Biochemical Markers of Bone Formation (e.g., PINP, Osteocalcin, Bone Alkaline Phosphatase)
Bone formation markers are byproducts of collagen synthesis or enzymes produced by osteoblasts, reflecting the rate of new bone matrix production. avalonhcs.comnih.gov Monitoring these markers in ibandronate studies is crucial to ensure that the reduction in bone resorption is not accompanied by an undesirable suppression of bone formation.
Procollagen (B1174764) Type I N-terminal Propeptide (PINP) : This propeptide is cleaved from procollagen during the synthesis of type I collagen by osteoblasts. researchgate.net Serum PINP is recognized as a highly sensitive and specific reference marker for bone formation. fragilityfracturenetwork.orgnih.gov
Bone Alkaline Phosphatase (BAP or BALP) : This is an isoenzyme of alkaline phosphatase that is specific to the membrane of osteoblasts. ectsoc.org Its levels correlate with the activity of these bone-building cells. researchgate.net
Osteocalcin (OC) : This is the most abundant non-collagenous protein in the bone matrix, synthesized by mature osteoblasts. researchgate.netectsoc.org Its circulation reflects both new synthesis and release from the matrix during resorption.
Studies show that while ibandronate's primary action is antiresorptive, the process of bone formation is maintained, ensuring the continued renewal of healthy bone tissue. nih.gov
Table 2: Summary of Key Bone Turnover Markers in Ibandronate Research
| Marker Type | Marker Name | Abbreviation | Biological Origin |
| Resorption | C-terminal telopeptide of type I collagen | CTX | Degradation of type I collagen by osteoclasts |
| Resorption | N-terminal telopeptide of type I collagen | NTX | Degradation of type I collagen by osteoclasts |
| Resorption | Tartrate-Resistant Acid Phosphatase 5b | TRAP-5b | Secreted by active osteoclasts |
| Resorption | Deoxypyridinoline | DPD | Released from degraded bone collagen |
| Formation | Procollagen Type I N-terminal Propeptide | PINP | Synthesis of type I collagen by osteoblasts |
| Formation | Bone Alkaline Phosphatase | BAP / BALP | Produced by active osteoblasts |
| Formation | Osteocalcin | OC | Synthesized by mature osteoblasts |
Structural and Computational Approaches
Advanced structural and computational methods provide insight into the physicochemical properties of ibandronate sodium and its molecular mechanism of action.
Solid-state characterization using X-ray single-crystal diffraction analysis has been performed to determine the precise three-dimensional structure of ibandronate sodium monohydrate. researchgate.net This analysis revealed that the compound crystallizes in the triclinic system with the space group P-1. researchgate.net The crystal packing is characterized by a double-chain structure formed by the octahedral coordination around the sodium cations, with water molecules situated in cavities between these chains. researchgate.net Such structural data is fundamental for understanding the compound's stability, hygroscopicity, and formulation characteristics. researchgate.net
Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are powerful in-silico tools used in drug discovery and development. nih.govdrugbank.com Molecular docking simulates the interaction between a ligand (ibandronate) and its target protein, which for nitrogen-containing bisphosphonates is farnesyl pyrophosphate synthase (FPPS). These simulations predict the preferred binding orientation and affinity of the drug within the protein's active site, helping to elucidate the structural basis of its inhibitory activity. drugbank.com By analyzing factors like binding energy and intermolecular forces, researchers can understand the key interactions that drive the drug's potent antiresorptive effect and can use this information to design novel, potentially more effective, analogues. drugbank.comresearchgate.net
Structure-Activity Relationship (SAR) Studies via Chemical Modification
The therapeutic characteristics of ibandronate sodium, like other bisphosphonates, are intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies, which involve the systematic chemical modification of the molecule, have been crucial in elucidating the function of its different components.
All biologically active bisphosphonates are characterized by a foundational Phosphorus-Carbon-Phosphorus (P-C-P) backbone. researchgate.netnih.gov This P-C-P structure is a synthetic analogue of the naturally occurring pyrophosphate (P-O-P) bond and is essential for the molecule's high affinity for bone mineral, specifically hydroxyapatite (B223615). researchgate.netnih.govpatsnap.com The replacement of the central oxygen atom with a carbon atom makes the structure resistant to enzymatic hydrolysis.
The specific activity and potency of individual bisphosphonates are determined by the two side chains, designated R1 and R2, attached to the central carbon atom. frontiersin.orgnih.gov
The R1 Side Chain: In most potent bisphosphonates, including ibandronate, the R1 group is a hydroxyl (-OH) group. This hydroxyl group significantly contributes to the molecule's binding affinity to hydroxyapatite by enabling the chelation of calcium ions on the bone surface. nih.govnih.gov
The R2 Side Chain: The R2 side chain is the primary determinant of a bisphosphonate's antiresorptive potency. nih.govresearchgate.net Ibandronate is a member of the nitrogen-containing bisphosphonates (N-BPs), which are 10 to 10,000 times more potent than their non-nitrogen-containing counterparts. researchgate.netnih.gov The nitrogen atom within the R2 side chain is critical for inhibiting the intracellular enzyme farnesyl pyrophosphate synthase (FPPS). patsnap.comnih.gov In ibandronate, the R2 side chain is a long alkyl chain containing a tertiary amine with both a methyl and a pentyl group ({1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl}phosphonate). nih.gov This specific structure, particularly the long hydrophobic side chain, contributes to a high number of hydrophobic contacts within the enzyme's active site, enhancing its inhibitory activity. nih.govscienceopen.com
Molecular Modeling and Docking Studies of FPPS Interactions
Molecular modeling and docking studies have provided atomic-level insights into how ibandronate sodium interacts with its molecular target, farnesyl pyrophosphate synthase (FPPS). nih.govresearchgate.net FPPS is a key enzyme in the mevalonate (B85504) pathway, which is essential for producing isoprenoid lipids required for the post-translational modification (prenylation) of small GTPase signaling proteins. patsnap.comnih.gov The inhibition of these proteins disrupts osteoclast function and survival. patsnap.com
Nitrogen-containing bisphosphonates (N-BPs) like ibandronate act as potent inhibitors of FPPS. nih.govresearchgate.net Computational studies, including molecular docking, simulate the binding of the ibandronate molecule into the active site of the FPPS enzyme. These models are often validated against known crystal structures of FPPS-bisphosphonate complexes. nih.govillinois.edu
Docking studies reveal that ibandronate binds to the geranylgeranyl pyrophosphate (GPP) binding site of the enzyme. The interaction is stabilized by several key molecular contacts:
Hydrophobic Interactions: Ibandronate's long hydrophobic side chain forms a significant number of hydrophobic contacts with the enzyme, which is a key feature contributing to its tight binding affinity. nih.govscienceopen.com Compared to other alkyl-amino bisphosphonates like alendronate and pamidronate, ibandronate's structure allows for these extensive contacts, ranking its binding affinity higher within this subclass. nih.govscienceopen.com
Hydrogen Bonding and Electrostatic Interactions: The protonated nitrogen atom in the side chain of N-BPs is crucial. It forms hydrogen bonds that mimic the stabilization of a carbocation intermediate during the natural enzymatic reaction. nih.gov Specific residues in the FPPS active site, such as Threonine 201 (Thr201) and Tyrosine 204 (Tyr204), have been identified as critical for this interaction. nih.gov The interaction between the N-BP's side chain nitrogen and the hydroxyl group of Thr201 is particularly important for tight binding. nih.gov
These modeling studies are fundamental in rational drug design and in understanding the potency differences among various N-BPs. For example, analysis of FPPS-ibandronate complex models (PDB ID: 1F94) shows the specific orientation and contacts that underpin its inhibitory power. nih.gov
X-ray Crystallography of Ibandronate-Enzyme Complexes
X-ray crystallography is a powerful technique that provides a high-resolution, three-dimensional structure of molecules, including complex biological macromolecules like enzymes and their ligands. nih.govbiologiachile.cl This method has been instrumental in definitively elucidating the binding mode of ibandronate and other N-BPs to their target enzyme, FPPS. nih.govscienceopen.com
The process involves crystallizing the protein-ligand complex and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the electron density and, subsequently, the precise position of each atom in the complex. biologiachile.cl For enzyme-inhibitor studies, stable complexes can be generated by co-crystallizing the enzyme with the inhibitor or by soaking the inhibitor into pre-formed enzyme crystals. springernature.com
The crystal structure of the human FPPS enzyme in a complex with ibandronate and isopentenyl pyrophosphate (IPP) has been solved and is available in the Protein Data Bank (PDB) under the accession code 1F94 . nih.gov This structural data provides concrete evidence for the interactions predicted by molecular modeling. It confirms that the bisphosphonate moiety chelates three Mg²⁺ ions in the active site, while the critical nitrogen atom of the R2 side chain is positioned deep within a pocket of the active site. The structure reveals the specific hydrogen bonds and hydrophobic contacts between ibandronate and amino acid residues of the enzyme, validating its mechanism of inhibition at an atomic level. nih.gov
The analysis of such crystal structures is invaluable for understanding not only how current drugs work but also for guiding the design of new, potentially more potent or selective inhibitors. nih.gov
Radiopharmaceutical Research and Bone Affinity Studies
Radiolabeling Techniques (e.g., Technetium-99m)
Ibandronate can be radiolabeled with isotopes like Technetium-99m (99mTc) to create a radiopharmaceutical agent for diagnostic imaging of bone. nih.govekb.eg Technetium-99m is an ideal radionuclide for nuclear medicine due to its excellent physical characteristics, including its emission of gamma rays suitable for imaging and its availability from a generator. nih.gov The process involves complexing the ibandronate molecule with 99mTc, typically reduced from its pertechnetate (B1241340) (⁹⁹ᵐTcO₄⁻) form by a reducing agent like stannous chloride (SnCl₂). nih.govekb.eg
Research has focused on optimizing the labeling procedure to achieve high radiochemical purity and stability. Several factors influence the efficiency of the labeling reaction:
Concentration of Ibandronate and Stannous Chloride: Studies have found optimal concentrations for achieving high labeling yields. One study reported a radiochemical yield of 98.6% using 300 µg of ibandronate and 25 µg of stannous chloride. ekb.eg Another study achieved a radiolabeling yield greater than 95% with 200 µg/mL of ibandronate and 20 µg of stannous chloride. nih.govnih.gov
pH of the Reaction Mixture: The pH is a critical parameter. Optimal labeling has been reported at both neutral (pH 7) and slightly acidic (pH 5.5) conditions. nih.govekb.eg
Incubation Time and Temperature: The reaction is typically rapid, with completion often achieved within 15 minutes at room temperature. nih.govekb.eg
The resulting complex, [⁹⁹ᵐTc]Tc-IBD, has shown high stability, with a radiochemical purity greater than 95% for up to 6 hours and over 90% for up to 24 hours in saline, making it suitable for clinical applications. nih.govekb.egnih.gov
Table 1: Comparison of Optimized Radiolabeling Conditions for ⁹⁹ᵐTc-Ibandronate A table comparing different published methods for radiolabeling ibandronate with Technetium-99m, detailing parameters and outcomes.
View Data
| Parameter | Study 1 ekb.eg | Study 2 nih.govnih.gov |
| Ibandronate Amount | 300 µg | 200 µg/mL |
| Stannous Chloride (SnCl₂) | 25 µg | 20 µg |
| pH | 7.0 | 5.5 |
| Incubation Time | 15 min | 15 min |
| Incubation Temperature | Room Temperature | Room Temperature |
| Radiochemical Yield | 98.6% | >95% |
| Post-Labeling Stability | Stable for 6 hours | >95% stable for 6 hours |
Hydroxyapatite Binding Assays and Quantification
A fundamental property of ibandronate, essential for its therapeutic and diagnostic action, is its strong affinity for hydroxyapatite (HA), the primary mineral component of bone. patsnap.comnih.gov This affinity ensures that the drug localizes to and is retained at sites of active bone remodeling. snmjournals.org
Hydroxyapatite binding assays are performed in vitro to quantify and compare the binding affinity of different bisphosphonates. These assays typically involve incubating the drug with synthetic HA crystals and then measuring the amount of drug that has bound to the mineral. researchgate.netnih.gov One method uses fast performance liquid chromatography (FPLC) with columns packed with HA to measure the retention time of various bisphosphonates, where a longer retention time indicates higher binding affinity. johnshopkins.edu
Studies comparing different N-BPs have established a clear rank order for binding affinity to hydroxyapatite. Ibandronate demonstrates a higher affinity for HA than risedronate but less than alendronate and zoledronate. researchgate.netnih.gov One study quantified the percentage of ibandronate binding to HA as 83.70 ± 3.67%. nih.govnih.gov Computational studies using ab initio methods have also been employed to calculate the adsorption energies of bisphosphonates onto the HA crystal surface, providing a theoretical basis for the experimentally observed binding affinities. researchgate.net These studies confirm that ibandronate has a moderate to high binding energy compared to other bisphosphonates. researchgate.net
Table 2: Relative Binding Affinity of Nitrogen-Containing Bisphosphonates to Hydroxyapatite A table ranking the binding affinity of common nitrogen-containing bisphosphonates to hydroxyapatite based on compiled research findings.
View Data
| Compound | Relative Binding Affinity nih.gov |
| Zoledronate | Highest |
| Alendronate | High |
| Ibandronate | Intermediate |
| Risedronate | Lower |
In Vitro Cell Incorporation Studies in Bone Cell Lines
To investigate the cellular uptake and behavior of radiolabeled ibandronate, in vitro studies are conducted using established bone cell lines. nih.gov These experiments provide crucial data on how the radiopharmaceutical interacts with target cells, which is a necessary step before advancing to in vivo studies. nih.gov
A common model for such research is the human bone osteosarcoma cell line, U2OS. nih.govresearchgate.net In these studies, U2OS cells are cultured and then incubated with the [⁹⁹ᵐTc]Tc-IBD complex for various time periods (e.g., 30, 60, and 120 minutes). nih.gov After incubation, the amount of radioactivity incorporated into the cells is measured using a gamma counter and compared to the radioactivity remaining in the cell medium. nih.gov
Research has shown that the [⁹⁹ᵐTc]Tc-IBD complex exhibits a significantly higher rate of incorporation into U2OS cells compared to the control (Reduced/Hydrolyzed ⁹⁹ᵐTcO₄⁻). nih.govnih.gov Interestingly, one study found that the cell binding ratio did not significantly change between the 30, 60, and 120-minute time points, suggesting that the initial uptake is rapid. nih.gov These results, combined with the high hydroxyapatite binding, indicate that [⁹⁹ᵐTc]Tc-IBD is a very promising agent for bone cancer diagnostics. nih.gov
Table 3: Summary of Compounds Mentioned A table listing all chemical compounds mentioned in the article.
Comparative Studies and Potency of Ibandronate Sodium
Comparative Potency Against Other Bisphosphonates
Ibandronate sodium is a potent, nitrogen-containing bisphosphonate, a class known for significantly higher antiresorptive potencies—ranging from 100 to 10,000 times greater—than non-nitrogen-containing agents like clodronate. nih.gov Its potency is attributed to the presence of a tertiary nitrogen group in its side chain and its strong inhibition of farnesyl pyrophosphate (FPP) synthase, a key enzyme in the osteoclast-mediated bone resorption process. nih.gov
Alendronate: Ibandronate is considered more potent than alendronate. nih.gov Research indicates that ibandronate inhibits FPP synthase more than alendronate. nih.gov However, clinical outcomes can be comparable. The MOTION trial, a 12-month study, found no significant difference in the increase of bone mineral density (BMD) or the incidence of vertebral fractures between once-monthly 150 mg oral ibandronate and once-weekly 70 mg oral alendronate. nih.gov Conversely, the TRIO study reported that over two years, the increases in lumbar spine and total body BMD were greater with ibandronate and alendronate than with risedronate. nih.gov Some analyses suggest alendronate may be more effective in preserving BMD. researchgate.net
Pamidronate: In the treatment of hypercalcemia of malignancy, ibandronate has been shown to be at least as effective as pamidronate. nih.govresearchgate.net One study involving 72 patients found that ibandronate produced a mean reduction in corrected serum calcium of 0.6 mmol/l by day four, compared to 0.41 mmol/l for pamidronate. nih.gov Furthermore, in patients with severe hypercalcemia, ibandronate appeared more effective and provided a significantly longer median time to relapse (14 days vs. 4 days for pamidronate). nih.govresearchgate.netcancernetwork.com However, in the context of multiple myeloma, one randomized trial suggested that a monthly 90 mg dose of pamidronate was more effective at reducing markers of bone resorption and osteoclast activity than a 4 mg dose of ibandronate. nih.gov
Risedronate: Ibandronate demonstrates a higher potency and greater affinity for bone hydroxyapatite (B223615) compared to risedronate. nih.govnih.gov A comparative study showed that monthly ibandronate was as effective as weekly risedronate in increasing hip BMD in elderly patients with osteoporosis over 12 months. endocrine-abstracts.org From a patient preference standpoint, a study involving Korean postmenopausal women found that 74.8% of those expressing a preference favored the monthly ibandronate regimen over weekly risedronate. nih.gov
Clodronate: As a third-generation nitrogen-containing bisphosphonate, ibandronate is substantially more potent than first-generation, non-nitrogen-containing bisphosphonates like clodronate. nih.govascopubs.org
Table 1: Comparative Potency of Ibandronate Sodium
| Comparator | Relative Potency Finding | Supporting Evidence Context | Citation(s) |
|---|---|---|---|
| Alendronate | More potent inhibitor of FPP synthase. | Biochemical studies. | nih.gov |
| Similar efficacy in increasing BMD and reducing vertebral fracture risk. | 12-month MOTION clinical trial. | nih.gov | |
| Greater increase in lumbar spine and total body BMD than risedronate. | 2-year TRIO clinical trial. | nih.gov | |
| Pamidronate | At least as effective, potentially more so in severe cases. | Treatment of hypercalcemia of malignancy. | nih.govresearchgate.netcancernetwork.com |
| Longer duration of response (14 vs. 4 days). | Treatment of hypercalcemia of malignancy. | nih.gov | |
| Less effective in reducing bone resorption markers. | Treatment of multiple myeloma. | nih.gov | |
| Risedronate | More potent and has a higher affinity for bone hydroxyapatite. | Preclinical and clinical data. | nih.govnih.gov |
| Similar efficacy in increasing hip BMD over 12 months. | Study in elderly osteoporotic patients. | endocrine-abstracts.org | |
| Clodronate | Substantially more potent. | Classification as a third-generation vs. first-generation bisphosphonate. | nih.govnih.govascopubs.org |
| Zoledronate | Generally considered less potent. | General classification and some clinical contexts. | researchgate.netresearchgate.net |
| Comparable efficacy on bone turnover markers and BMD. | 30-month study in Japanese postmenopausal women. | nih.govdntb.gov.ua | |
| Similar clinical efficacy, but potentially better cost-effectiveness. | Study on senile osteoporosis. | nih.gov |
Evaluation of Continuous versus Intermittent Dosing Regimens in Preclinical Models
An extensive preclinical development program for ibandronate has rigorously evaluated the efficacy of different dosing schedules. A key finding from these studies is that the therapeutic effect of ibandronate is determined by the total cumulative dose administered over a period, rather than the frequency of administration. nih.govresearchgate.net
This principle was consistently demonstrated across multiple animal models of osteoporosis. Studies comparing continuous (daily) versus intermittent (less frequent) administration in ovariectomized (OVX) rats and dogs found that both regimens yielded similar efficacy when the same total cumulative dose was applied. nih.govresearchgate.net In OVX rats, intermittent schedules with dosing intervals of two, four, and even six weeks provided equivalent results to continuous daily dosing based on the total dose. nih.gov Similar outcomes were observed in preclinical studies using OVX dogs and monkeys. nih.gov
The effectiveness of intermittent ibandronate has been validated in various recommended animal models, including rats, dogs, minipigs, and monkeys. nih.gov In models of estrogen-depletion (rats, dogs, monkeys) and glucocorticoid-induced bone loss (minipigs), intermittently administered ibandronate was shown to reduce bone turnover, increase bone mineral density, and maintain bone quality in a dose-dependent manner. nih.govresearchgate.net
Regardless of whether ibandronate was given daily or intermittently, preclinical findings confirm that it effectively maintains or improves bone mass, architecture, and strength without impairing bone mineralization. nih.govresearchgate.net These robust preclinical results provided the scientific foundation for the development of convenient, less frequent dosing regimens for clinical use. nih.gov
Table 2: Preclinical Evaluation of Ibandronate Dosing Regimens
| Study Parameter | Finding | Animal Model(s) | Citation(s) |
|---|---|---|---|
| Dosing Principle | Efficacy is dependent on the total cumulative dose, not the dosing frequency. | Rats, Dogs | nih.govresearchgate.net |
| Comparative Efficacy | Continuous (daily) and intermittent regimens provide equivalent results per total dose. | Ovariectomized Rats, Dogs, and Monkeys | nih.govnih.govresearchgate.net |
| Intermittent Dosing Efficacy | Demonstrated to reduce bone turnover, increase BMD, and maintain bone quality. | Rats, Dogs, Minipigs, Monkeys | nih.govresearchgate.net |
| Bone Quality | Both daily and intermittent regimens maintained or improved bone quality, strength, and architecture. | Various animal models of osteoporosis. | nih.govresearchgate.net |
Future Directions in Ibandronate Sodium Research
Exploration of Novel Therapeutic Applications in Bone-Related Disorders
Beyond its primary indication for osteoporosis, researchers are investigating the utility of ibandronate sodium in a range of other bone-related pathologies. These explorations aim to capitalize on its potent anti-resorptive properties to address unmet clinical needs.
One promising area is in the management of osteoarthritis . Recent studies suggest that ibandronate sodium may have a protective effect on articular chondrocytes and could slow the pathological progression of knee osteoarthritis. Research in rat models has shown that ibandronate sodium can improve bone tissue microstructure and that this mechanism is likely achieved through the inhibition of the TLRs/MyD88/NF-κB signaling pathway, which is involved in inflammation nih.gov.
Another significant area of investigation is its use in metastatic bone disease , particularly in patients with breast cancer. Clinical trials have demonstrated that oral ibandronate is an effective and well-tolerated treatment for bone metastases from breast cancer, significantly reducing the skeletal morbidity period rate and the need for radiotherapy patsnap.comnih.gov. Meta-analyses have further supported these findings, indicating that both intravenous and oral ibandronate can decrease the risk of skeletal-related events and reduce bone pain in patients with metastatic bone disease or multiple myeloma nih.gov. Intravenous ibandronate has also been noted for its minimal renal toxicity, allowing for safe outpatient administration frontiersin.org.
The effect of ibandronate and other bisphosphonates on fracture healing is also a subject of ongoing research. While bisphosphonates are known to inhibit bone resorption, a key phase of fracture healing, studies in humans suggest that initiating bisphosphonate therapy after an acute fracture does not significantly impede the healing process medrxiv.org. However, there is some evidence to suggest that for patients on long-term bisphosphonate therapy who suffer an atypical fracture, a temporary cessation of the drug might be beneficial medrxiv.org.
Development of Advanced Delivery Systems and Formulations for Enhanced Bone Targeting
A major focus of future research is the development of novel delivery systems to enhance the bioavailability and bone-targeting efficiency of ibandronate sodium, potentially increasing its therapeutic effect while minimizing systemic exposure.
Nanoparticle-based systems are at the forefront of this research. Scientists have explored various types of nanoparticles as carriers for ibandronate. For instance, mesoporous and amine-modified silica nanoparticles have demonstrated a high capacity for incorporating sodium ibandronate, with subsequent sustained release when incorporated into collagen hydrogels medrxiv.org. Chitosan nanoparticles have also been developed and optimized, showing promise as an effective delivery vehicle for treating osteoporosis frontiersin.org. The high affinity of bisphosphonates for bone mineral makes them ideal candidates for nanoparticle-mediated delivery, which can improve drug stability, solubility, and circulation time researchgate.net.
Liposomal formulations are another avenue being explored to improve the delivery of bisphosphonates like ibandronate. Liposomes can encapsulate drugs, potentially reducing gastrointestinal side effects associated with oral administration and enhancing targeted delivery nih.govnih.govnih.gov. Research into co-encapsulating bisphosphonates with other agents in liposomes is also underway to create stable, long-circulating formulations nih.gov.
Injectable hydrogels represent a third innovative approach, offering localized and sustained drug delivery directly to the bone. These systems can be loaded with ibandronate and injected at specific sites, providing a rapid and targeted increase in local bone density nih.govnih.gov. This could be particularly beneficial for preventing fractures at high-risk sites. Research has shown that combining a hydrogel injection with systemic osteoporosis drugs can lead to a significant increase in bone density in animal models nih.govnih.gov.
| Delivery System | Carrier Material | Key Research Findings |
| Nanoparticles | Silica, Chitosan | High drug incorporation and sustained release, potential for enhanced bone targeting. |
| Liposomes | Phospholipids | Potential to reduce GI side effects and improve stability and targeted delivery. |
| Hydrogels | Hyaluronic acid, etc. | Enables localized, injectable delivery for rapid, targeted increases in bone density. |
Elucidation of Remaining Unresolved Molecular Mechanisms
The primary molecular mechanism of ibandronate sodium is well-established: it inhibits the enzyme farnesyl pyrophosphate synthase (FPPS) within the mevalonate (B85504) pathway in osteoclasts patsnap.comresearchgate.net. This inhibition prevents the prenylation of small GTPase signaling proteins, which are crucial for osteoclast function and survival, ultimately leading to apoptosis of these bone-resorbing cells patsnap.comdrugbank.com.
However, several aspects of its molecular action remain to be fully elucidated. Future research will likely focus on:
Effects on other bone cells: While the primary target is the osteoclast, the full extent of ibandronate's effects on osteoblasts (bone-forming cells) and osteocytes is still an area of active investigation. Some studies suggest that bisphosphonates may influence osteoblast function, potentially affecting the coupling of bone resorption and formation nih.gov. For example, research has shown that ibandronate treatment can lead to increased production of osteoprotegerin and decreased RANKL by osteoblasts, suggesting a shift from bone resorption to formation nih.gov.
Mechanisms beyond FPPS inhibition: While FPPS is the key target, there may be other, secondary molecular targets or pathways affected by ibandronate. For instance, one study has suggested that high doses of ibandronate might inhibit bone resorption through a mechanism independent of the mevalonate pathway nih.gov. Another study investigated the effects of ibandronate on intermediate-conductance calcium-activated potassium channels in osteoclast precursor cells, suggesting that interaction with ion channels could be another mechanism influencing its anti-resorptive activity nih.gov.
Interaction with the bone matrix: The precise nature of the interaction between ibandronate and the bone mineral matrix, and how this influences its long-term retention and subsequent release, is a complex area that warrants further investigation. Understanding these dynamics is crucial for optimizing dosing schedules and predicting long-term efficacy nih.govnih.gov.
Integration of 'Omics' Technologies in Bone Research
The integration of 'omics' technologies—such as genomics, transcriptomics, proteomics, and metabolomics—is set to revolutionize our understanding of ibandronate sodium's effects and pave the way for personalized medicine in the treatment of bone disorders.
Genomics and pharmacogenomics research aims to identify genetic variations that influence a patient's response to ibandronate. For example, a recent study found that single nucleotide polymorphisms (SNPs) in the osteoprotegerin (OPG) gene can influence the therapeutic response to ibandronate in postmenopausal women with osteoporosis nih.gov. Identifying such genetic markers could help predict which patients will benefit most from ibandronate therapy.
Proteomics , the large-scale study of proteins, can provide a comprehensive overview of the changes in protein expression and signaling pathways in bone cells following ibandronate treatment. While specific proteomic studies on ibandronate are emerging, research on other bisphosphonates like alendronate has shown that these drugs can perturb signaling pathways such as the RIPK3/Wnt/GSK3/β-catenin pathway, affecting processes like angiogenesis, inflammation, and mineralization in bone cells nih.gov. Similar studies with ibandronate could reveal novel therapeutic targets and biomarkers of treatment response mdpi.com.
Metabolomics , which analyzes the complete set of small-molecule metabolites, offers another powerful tool. Metabolomic studies in osteoporosis research are beginning to identify metabolic signatures associated with low bone mineral density and fracture risk nih.govmedrxiv.orgmedrxiv.org. Applying these techniques to patients undergoing ibandronate treatment could help to understand its metabolic effects and identify biomarkers to monitor treatment efficacy and potential side effects nih.gov.
| 'Omics' Technology | Application in Ibandronate Research | Potential Impact |
| Genomics | Identifying genetic polymorphisms (e.g., in the OPG gene) that affect drug response. | Personalizing treatment by predicting patient response to ibandronate. |
| Proteomics | Analyzing changes in protein expression and signaling pathways in bone cells after treatment. | Discovering new molecular targets and biomarkers of efficacy and side effects. |
| Metabolomics | Identifying metabolic profiles associated with treatment response and bone mineral density changes. | Developing novel biomarkers for monitoring treatment and understanding metabolic effects. |
Q & A
Q. What experimental models are commonly used to study ibandronate sodium’s therapeutic effects on bone metabolism disorders?
- Methodological Answer: In vivo models of knee osteoarthritis (KOA) are established using surgical induction, followed by administration of ibandronate sodium at low (10 g/kg), medium (20 g/kg), and high (30 g/kg) doses to assess trabecular bone parameters (e.g., bone mineral density, trabecular thickness) via micro-CT . In vitro, interleukin-1 beta (IL-1β) is used to induce chondrocyte inflammation, with ibandronate sodium (e.g., 20 µg/mL) applied to evaluate anti-apoptotic effects via flow cytometry and cell proliferation via CCK-8 assays .
Q. How does ibandronate sodium mitigate cartilage degradation in osteoarthritis?
- Methodological Answer: Ibandronate sodium reduces IL-1β-induced matrix metalloproteinase (MMP) activity (measured via ELISA) and increases alkaline phosphatase (ALP)-positive cells (staining assay), indicating enhanced ossification and reduced cartilage breakdown. However, ADAMTS activity may paradoxically increase, suggesting differential regulatory mechanisms for matrix-degrading enzymes .
Q. What are standard dosing protocols for ibandronate sodium in preclinical studies?
- Methodological Answer: For in vivo KOA studies, doses range from 10–30 g/kg, with 20 g/kg often optimal for improving trabecular bone indices (e.g., Mankin score reduction) . In vitro, 20 µg/mL is effective for reducing apoptosis and restoring chondrocyte morphology .
Advanced Research Questions
Q. How does ibandronate sodium modulate the TLR4/MyD88/NF-κB signaling pathway in inflammatory bone disorders?
- Methodological Answer: Ibandronate sodium downregulates TLR4, MyD88, and NF-κB expression at mRNA and protein levels (quantified via qRT-PCR and Western blot). This inhibition reduces pro-inflammatory cytokine release, as demonstrated in IL-1β-induced chondrocytes and KOA rodent models .
Q. What analytical methods are recommended for impurity profiling of ibandronate sodium in drug formulation studies?
- Methodological Answer: High-performance liquid chromatography with corona charged aerosol detection (HPLC-CAD) is validated per ICH guidelines for separating and quantifying impurities. A mixed-mode column with trifluoroacetic acid/acetonitrile mobile phase achieves resolution of structurally similar compounds . Ion chromatography is also used for simultaneous determination of drug substance impurities .
Q. How can researchers resolve contradictions in ibandronate sodium’s effects on matrix-degrading enzymes (e.g., MMPs vs. ADAMTS)?
- Methodological Answer: Discrepancies in enzyme activity (e.g., MMP suppression but ADAMTS elevation) may arise from distinct regulatory pathways. Researchers should combine ELISA data with gene expression profiling (e.g., RT-PCR for TIMP-1/TIMP-2) to assess endogenous inhibitors and contextualize enzyme dynamics .
Q. What methodologies are used to assess ibandronate sodium’s impact on bone microstructure in vivo?
- Methodological Answer: Micro-CT quantifies trabecular bone parameters (bone volume fraction, separation). Histopathological scoring (e.g., modified Mankin score) evaluates cartilage integrity, while ALP staining and serum biomarkers (e.g., osteocalcin) provide complementary data on ossification .
Q. How can isotope-labeled ibandronate sodium (e.g., ¹³C/d₃ variants) enhance pharmacokinetic studies?
- Methodological Answer: Stable isotopes like ibandronate-[¹³C,d₃] sodium (95% purity by HPLC) enable precise tracking of drug distribution and metabolism via mass spectrometry. These analogs are critical for distinguishing endogenous vs. exogenous compounds in bioavailability studies .
Key Notes for Experimental Design
- Data Contradiction Analysis: Always cross-validate findings using multiple assays (e.g., ELISA, qPCR, histology) to address enzyme activity or signaling pathway discrepancies .
- Dose Optimization: Use dose-response curves in vitro (e.g., 1.25–2 µM for endothelial cell studies) and in vivo to identify therapeutic thresholds .
- Model Validation: Ensure KOA models replicate human pathology by confirming elevated Mankin scores and trabecular separation in control groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
